4-(4-quinazolinylamino)phenyl nicotinate
Description
4-(4-Quinazolinylamino)phenyl nicotinate is a heterocyclic compound featuring a quinazoline-amino group linked to a phenyl nicotinate core. These analogs are synthesized via condensation reactions, characterized by elemental analysis, FT-IR, NMR spectroscopy, and evaluated for mesomorphic behavior using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) . Computational methods like density functional theory (DFT) are often employed to predict molecular geometry and thermodynamic parameters .
Properties
IUPAC Name |
[4-(quinazolin-4-ylamino)phenyl] pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-20(14-4-3-11-21-12-14)26-16-9-7-15(8-10-16)24-19-17-5-1-2-6-18(17)22-13-23-19/h1-13H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYVJARHUGSMIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Schiff Base Derivatives: 4-(4-(Alkoxy)phenylimino)methyl)phenyl Nicotinate (An)
Structural Features :
Mesomorphic Behavior :
- Phase Transitions : Exhibits nematic phases, with transition temperatures influenced by alkoxy chain length. For example, the hexyloxy derivative (A6) shows a melting point of 131.0°C and enantiotropic nematic phases .
- Optical Properties : Textures observed via POM confirm nematic ordering, characterized by threaded or schlieren patterns .
Computational Insights :
Comparison with Target Compound :
H-Bonded Supramolecular Complexes: 4-(4-(Hexyloxyphenyliminomethyl)phenyl Nicotinate (I6)
Structural Features :
Mesomorphic Behavior :
Computational Insights :
Comparison with Target Compound :
- Supramolecular H-bonding introduces additional stabilization, which the target compound may lack unless functionalized with H-bond acceptors/donors.
Azo-Linked Derivatives: 4-(4-(Hexyloxy)phenylazo)methyl)phenyl Nicotinate
Structural Features :
- Core Structure: Phenyl nicotinate with an azo (-N=N-) linkage instead of an imine or amino group .
- Key Differences : The azo group confers photoresponsive properties absent in the target compound.
Mesomorphic Behavior :
Comparison with Target Compound :
- The azo group’s photoresponsiveness offers tunable properties, whereas the quinazolinylamino group may enhance thermal stability via aromatic interactions.
Thieno[2,3-d]pyrimidin Derivatives: 4-{(E)-[(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenyl Nicotinate
Structural Features :
- Core Structure: Phenyl nicotinate fused with a thienopyrimidine ring system .
- Key Differences: The quinazolinylamino group is replaced by a sulfur-containing heterocycle.
Computational Insights :
Comparison with Target Compound :
- The sulfur atom and fused ring system may enhance polarizability and mesophase stability, though direct mesomorphic data are unavailable.
Data Tables
Table 1: Structural and Mesomorphic Comparison of Nicotinate Derivatives
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